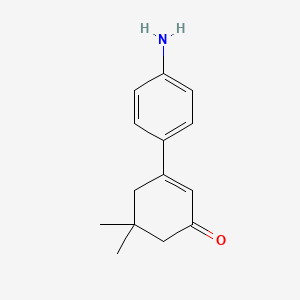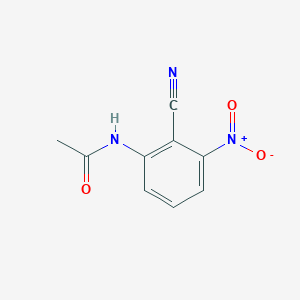
N-(2-Cyano-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring. This compound is primarily used in research settings and has various applications in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-nitrophenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions . For example:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as piperidine or triethylamine.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, thiophenes, and pyrazoles .
Scientific Research Applications
N-(2-Cyano-3-nitrophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-nitrophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and nitro groups facilitate nucleophilic and electrophilic reactions, respectively . These reactions can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-4-nitrophenyl)acetamide
- N-(2-Cyano-3-methylphenyl)acetamide
- N-(2-Cyano-3-chlorophenyl)acetamide
Uniqueness
N-(2-Cyano-3-nitrophenyl)acetamide is unique due to the specific positioning of the cyano and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
77326-60-4 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
N-(2-cyano-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10/h2-4H,1H3,(H,11,13) |
InChI Key |
NXJRWCOJJBCFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


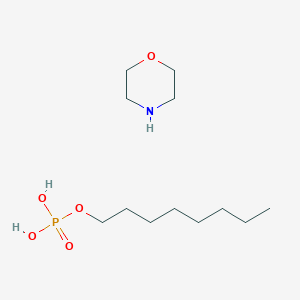

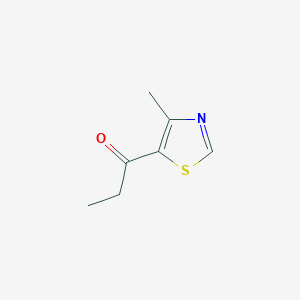
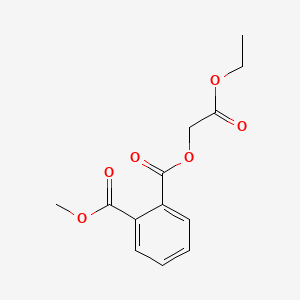
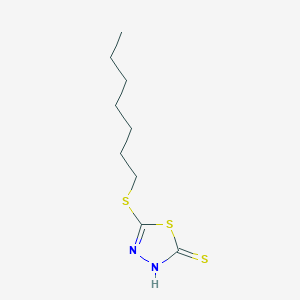
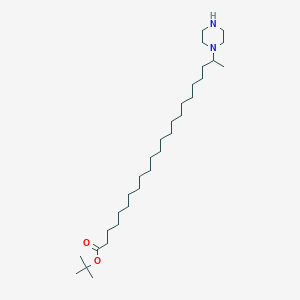
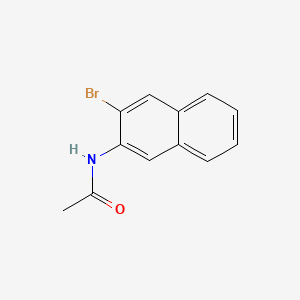
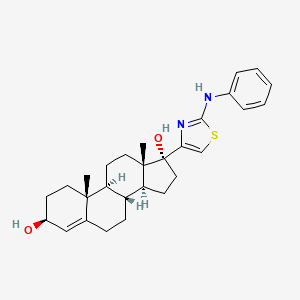
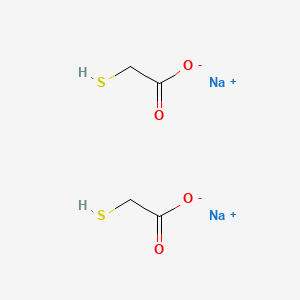
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
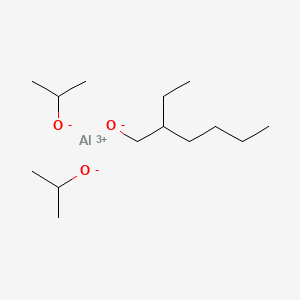
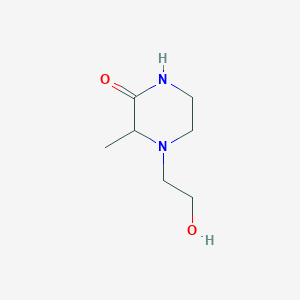
![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
